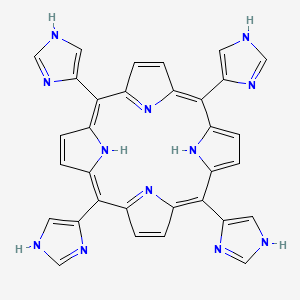
1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride
Descripción general
Descripción
1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthalene ring, a piperazine moiety, and a propanol group, making it a versatile molecule for research and industrial purposes.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that the targets could be key proteins or enzymes in microbial organisms.
Mode of Action
Based on the antimicrobial activity of similar compounds , it can be hypothesized that it may interact with its targets, leading to inhibition of essential microbial processes
Biochemical Pathways
Given its potential antimicrobial activity , it may disrupt key metabolic pathways in microbial organisms, leading to their death or growth inhibition.
Result of Action
Based on the antimicrobial activity of similar compounds , it can be hypothesized that the compound may lead to the death or growth inhibition of microbial organisms.
Métodos De Preparación
The synthesis of 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of the naphthalen-1-yloxy intermediate. This intermediate is then reacted with piperazine and propanol under specific conditions to yield the final product. Industrial production methods may involve the use of metal-catalyzed reactions to enhance yield and purity .
Análisis De Reacciones Químicas
1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Comparación Con Compuestos Similares
1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride can be compared with other similar compounds, such as:
Naphthalen-1-yloxy-acetic acid derivatives: These compounds share the naphthalene ring but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring, offering different biological activities and synthetic routes compared to the naphthalen-1-yloxy compound.
Propiedades
IUPAC Name |
1-naphthalen-1-yloxy-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2.2ClH/c20-15(12-19-10-8-18-9-11-19)13-21-17-7-3-5-14-4-1-2-6-16(14)17;;/h1-7,15,18,20H,8-13H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLITNHZMLBWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl[(2S)-pyrrolidin-2-ylmethyl]amine](/img/structure/B3081642.png)











amine](/img/structure/B3081738.png)
